N-(4-benzoylphenyl)-4-methoxybenzamide
Description
N-(4-Benzoylphenyl)-4-methoxybenzamide is a benzamide derivative characterized by a benzoyl group attached to the phenyl ring at the para position and a methoxy substituent on the benzamide moiety. This compound has garnered interest in medicinal chemistry due to its structural versatility, enabling interactions with biological targets such as enzymes and receptors. Its synthesis typically involves coupling reactions between benzoyl-containing anilines and methoxy-substituted benzoyl chlorides, as exemplified in procedures from .
Properties
Molecular Formula |
C21H17NO3 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
N-(4-benzoylphenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C21H17NO3/c1-25-19-13-9-17(10-14-19)21(24)22-18-11-7-16(8-12-18)20(23)15-5-3-2-4-6-15/h2-14H,1H3,(H,22,24) |
InChI Key |
NXWXNRBMJSRGGR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |
solubility |
0.7 [ug/mL] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of N-(4-Benzoylphenyl)-4-Methoxybenzamide and Analogues
Key Observations :
- Substituent Diversity : The position and nature of substituents (e.g., bromo, nitro, alkoxy) influence crystallinity and reactivity. For instance, 4MNB exhibits two molecules per asymmetric unit due to nitro and bromo groups , whereas this compound lacks such steric hindrance, favoring simpler crystallization.
- Synthetic Flexibility : Amide coupling (as in ) is a common method, but alkoxy-substituted derivatives (e.g., 15j) require additional steps like nucleophilic substitution .
Key Observations :
- Receptor Binding : Methoxybenzamide derivatives like 7j and this compound show strong EGFR binding, suggesting a role in cancer therapy . In contrast, 15j’s alkoxy-pyridyl substitution enhances PDE IV inhibition, making it a potent anti-asthmatic agent .
- Stability: N-(6-Aminohexyl)-4-methoxybenzamide exhibits pH-dependent instability, with significant hydrolysis at pH 4.5 , whereas this compound’s stability remains unstudied but likely differs due to bulkier substituents.
Chemical and Physical Properties
Table 3: Stability and Physicochemical Properties
Key Observations :
- Hydrolysis Sensitivity: The aminohexyl chain in N-(6-aminohexyl)-4-methoxybenzamide increases susceptibility to acidic hydrolysis compared to aryl-substituted analogues .
- Lipophilicity : Bulky aryl groups (e.g., benzoylphenyl) likely enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
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